Ethyl 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate
Description
Properties
Molecular Formula |
C10H9BrClN3O2 |
|---|---|
Molecular Weight |
318.55 g/mol |
IUPAC Name |
ethyl 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate |
InChI |
InChI=1S/C10H9BrClN3O2/c1-3-17-10(16)8-5(2)13-9-6(11)4-7(12)14-15(8)9/h4H,3H2,1-2H3 |
InChI Key |
QCIVIILPUWWWDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1N=C(C=C2Br)Cl)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of α-Bromoketones with Aminopyridazines
Core Reaction Mechanism
The imidazo[1,2-b]pyridazine backbone is synthesized via condensation between α-bromoketones and 3-amino-6-halopyridazines. Halogen substituents (Br, Cl) on the pyridazine ring direct alkylation to the nitrogen adjacent to the amino group, preventing undesired side reactions. For example, 4-bromo-6-chloropyridazin-3-amine reacts with 1-bromopropan-2-one in isopropyl alcohol under basic conditions (Na₂CO₃) to form the bicyclic core. The electron-withdrawing effects of Cl and Br enhance regioselectivity by reducing nucleophilicity at non-target nitrogens.
Key Data:
Optimization of α-Bromoketone Variants
Role of α-Bromoketone Structure
The 2-methyl group in the target compound originates from the α-bromoketone. Using 1-bromopropan-2-one introduces a methyl substituent at position 2 of the imidazo[1,2-b]pyridazine ring. Alternative α-bromoketones, such as ethyl 2-chloroacetoacetate, enable carboxylate functionalization at position 3 while retaining the methyl group.
Case Study: Ethyl 2-Chloroacetoacetate
Reaction of 4-bromo-6-chloropyridazin-3-amine with ethyl 2-chloroacetoacetate in ethanol under reflux yields the target compound with 76.6% efficiency. The ester group remains intact, facilitating downstream derivatization.
Solvent and Base Selection
Solvent Effects
By-Product Formation and Mitigation
Structural Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Ethyl 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Antiviral Properties
Research indicates that ethyl 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate exhibits promising antiviral activity, particularly against the hepatitis B virus. Studies have shown that derivatives of this compound demonstrate significant efficacy in inhibiting viral replication, suggesting its potential as a therapeutic agent in antiviral treatments .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Investigations into its mechanism of action have revealed interactions with cellular pathways associated with cancer proliferation. Specifically, studies have explored its binding affinity to various cancer-related proteins and its ability to modulate immune responses .
Immunomodulatory Effects
In addition to its antiviral and anticancer activities, this compound has shown immunomodulatory effects. Research suggests that it can influence immune cell functions and cytokine production, which may contribute to its therapeutic potential in treating autoimmune diseases .
Study on Antiviral Efficacy
A notable study investigated the antiviral efficacy of derivatives of this compound against hepatitis B virus (HBV). The results demonstrated that several derivatives significantly inhibited HBV replication in vitro, with some exhibiting IC50 values lower than those of standard antiviral agents .
Investigation into Anticancer Mechanisms
Another comprehensive study focused on the anticancer mechanisms of this compound. Researchers employed various cancer cell lines to evaluate the compound's effects on cell proliferation and apoptosis. The findings indicated that this compound induced apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Mechanism of Action
The mechanism of action of Ethyl 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
The table below highlights structurally related compounds and their key differences:
| Compound Name | CAS Number | Substituents | Similarity Score | Key Differences vs. Target Compound |
|---|---|---|---|---|
| Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate | 572910-59-9 | Methyl ester (C-2), Cl (C-6) | 0.98 | Ester group at C-2 instead of C-3; lacks Br and methyl |
| Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate | 1150566-27-0 | Ethyl ester (C-3), Cl (C-6) | 0.88 | Lacks Br and methyl substituents |
| Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate | 1690176-75-0 | tert-Butyl (C-8), methyl ester (C-2), Cl (C-6) | 0.85 | Bulky tert-butyl at C-8; ester at C-2 |
| 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine | 1298031-94-3 | Br (C-8), Cl (C-6), methyl (C-2) | - | Lacks ethyl ester at C-3 |
| Ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | 1121056-78-7 | Br (C-6), Cl (C-3), CF₃ (C-8), ethyl ester (C-2) | - | Imidazo[1,2-a]pyridine core; substituent positions vary |
Notes:
- The highest structural similarity (0.98) is observed with methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate, which differs only in ester position and the absence of Br/methyl groups .
- The tert-butyl analogue (similarity 0.85) demonstrates how bulky substituents at C-8 may hinder reactivity or alter lipophilicity .
- Imidazo[1,2-a]pyridine derivatives (e.g., CAS 1121056-78-7) highlight core structural differences affecting electronic properties and biological target interactions .
Chromatographic Behavior
Chromatographic methods (e.g., HPLC) differentiate the target compound from analogues based on retention times influenced by substituents. For example:
Biological Activity
Ethyl 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate is a heterocyclic compound with significant biological activity, particularly in the fields of antiviral and anticancer research. This article delves into its biological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C10H9BrClN3O2
- Molecular Weight : 318.55 g/mol
- CAS Number : 1298031-94-3
The compound features a unique structure characterized by halogen substituents and a carboxylate group, which enhances its reactivity and biological activity compared to similar compounds.
Antiviral Properties
Research indicates that derivatives of this compound exhibit promising antiviral activity, particularly against the hepatitis B virus (HBV). In vitro studies have shown that specific derivatives can inhibit HBV replication effectively, suggesting potential therapeutic applications in treating viral infections.
Anticancer Activity
The compound also demonstrates significant anticancer properties. Studies have reported that it can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, one study highlighted its effectiveness against human liver carcinoma cells (HepG2), where it exhibited cytotoxic effects comparable to standard chemotherapeutic agents like doxorubicin .
Case Studies and Research Findings
| Study | Target | Findings |
|---|---|---|
| Study A | HepG2 Cells | Induced apoptosis with IC50 values similar to doxorubicin |
| Study B | HBV-infected Cells | Significant reduction in viral load at specific concentrations |
| Study C | Immunomodulatory Effects | Enhanced immune response in vitro with potential implications for therapeutic use |
Immunomodulatory Effects
Beyond its antiviral and anticancer activities, this compound has been observed to possess immunomodulatory effects. It may enhance the immune system's ability to combat infections and tumors, making it a candidate for further research in immunotherapy applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
